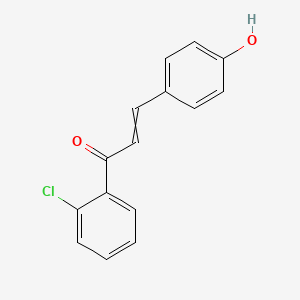

2'-Chloro 4-hydroxy chalcone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-Chloro 4-hydroxy chalcone is a useful research compound. Its molecular formula is C15H11ClO2 and its molecular weight is 258.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

2'-Chloro 4-hydroxy chalcone exhibits notable anti-inflammatory effects. Studies have demonstrated that chalcones can inhibit the production of inflammatory cytokines and enzymes, such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, a series of hydroxychalcones were shown to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Table 1: Anti-Inflammatory Effects of Chalcones

| Compound | Cytokine Inhibition | Mechanism of Action |

|---|---|---|

| This compound | TNF-α, IL-6 | Inhibition of iNOS and COX-2 |

| 4-hydroxy-3-methoxychalcone | TNF-α | Reduces oxidative stress via ROS scavenging |

| 4'-Fluoro-2'-hydroxychalcone | IL-6 | Mixed-type inhibition of COX-2 |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various microbial strains. Research indicates that chlorinated chalcones demonstrate enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The introduction of chlorine atoms into the chalcone structure has been linked to increased bioactivity, making these compounds promising candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Chalcones

| Compound | Target Microorganism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | High |

| 3-chloro-2'-hydroxychalcone | Escherichia coli | Complete inhibition |

| Chalcone glycosides | Candida albicans | Moderate |

Acetylcholinesterase Inhibition

Another significant application of this compound is its role as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. Studies have shown that certain chalcones can effectively inhibit human acetylcholinesterase, with some derivatives exhibiting IC50 values between 40–85 µM. The mechanism involves interaction with specific residues in the enzyme, leading to increased acetylcholine levels in synaptic clefts .

Table 3: Acetylcholinesterase Inhibition by Chalcones

| Compound | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| This compound | 50 | Mixed-type |

| 2'-Hydroxychalcone | 40 | Competitive |

| 4'-Methoxy derivative | 85 | Non-competitive |

Case Studies and Research Findings

Numerous studies have highlighted the pharmacological potential of chalcones, including:

- Study on Anti-inflammatory Effects : A study published in MDPI demonstrated that various hydroxychalcones could significantly inhibit the inflammatory response in BV2 microglial cells, suggesting their potential use in treating neuroinflammatory conditions .

- Antimicrobial Research : Research conducted by Nature revealed that chlorinated chalcones could inhibit the growth of Staphylococcus aureus and other pathogens effectively, emphasizing their role in developing new antimicrobial therapies .

- Acetylcholinesterase Inhibitor Studies : A comprehensive review indicated that several chalcone derivatives could serve as effective acetylcholinesterase inhibitors, making them valuable for Alzheimer's treatment strategies .

Analyse Chemischer Reaktionen

Reaction Mechanism and Intermediate Formation

The reaction proceeds via:

-

Enolate formation : Deprotonation of 4-hydroxyacetophenone by base to generate a resonance-stabilized enolate.

-

Nucleophilic attack : Enolate attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.

-

Dehydration : Elimination of water forms the α,β-unsaturated ketone .

Critical Factors :

-

Excess base (>2 mmol) accelerates enolate formation but risks side reactions .

-

Acidic workup (3 N HCl) precipitates the product while recovering reusable PEG .

Spectroscopic Characterization

Post-synthesis characterization confirms structural integrity:

Notable Absorptions :

-

The C=O stretch at ~1680–1691 cm⁻¹ confirms conjugation with the aromatic system .

-

Downfield phenolic –OH protons (δ 6.9–7.1) indicate hydrogen bonding .

Reactivity and Functional Group Transformations

While synthesis dominates the literature, the compound’s α,β-unsaturated ketone backbone suggests potential for:

-

Michael addition : Nucleophiles (e.g., amines, thiols) could attack the β-carbon.

-

Epoxidation : Peracid-mediated oxidation of the C=C bond.

-

Cyclization : Formation of flavanones or pyrazolines under acidic or basic conditions.

Experimental Limitations :

-

Current studies focus on biological evaluation (e.g., cytotoxicity ), with limited exploration of downstream chemical reactions.

Stability and Handling Considerations

-

Light sensitivity : The conjugated system necessitates storage in amber vials to prevent photodegradation.

Comparative Analysis with Analogues

Substituent positioning critically modulates reactivity:

| Derivative | Substituents | Key Reactivity Difference |

|---|---|---|

| 4-Hydroxychalcone | –OH at C4 | Higher susceptibility to oxidation |

| 2′,4-Dihydroxychalcone | –OH at C2′, C4 | Enhanced electrophilicity at Cβ |

| 3-Chloro-2′-hydroxychalcone | Cl at C3, –OH at C2′ | Reduced steric hindrance in reactions |

Eigenschaften

Molekularformel |

C15H11ClO2 |

|---|---|

Molekulargewicht |

258.70 g/mol |

IUPAC-Name |

1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO2/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-10,17H |

InChI-Schlüssel |

FDGQCKIOOCJPLO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.